molecular formula C21H22FN3O B12940872 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide CAS No. 823191-52-2

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide

Cat. No.: B12940872
CAS No.: 823191-52-2
M. Wt: 351.4 g/mol
InChI Key: DKDSMUOEMDNPTM-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide is an organic compound belonging to the class of 3-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 1-(1-methylpiperidin-4-yl)-1H-indole-6-amine under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide involves its interaction with specific molecular targets. It has been shown to bind to certain receptors in the brain, potentially modulating neurotransmitter activity. This interaction may involve the inhibition of protein synthesis in neuronal cells, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide, also known by its CAS Number 186544-27-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, metabolic pathways, and its role in drug discovery.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated benzamide moiety and a piperidine ring, contributing to its pharmacological properties. The chemical formula is C21H22FN3OC_{21}H_{22}FN_3O and it has a molecular weight of approximately 353.42 g/mol.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: MCF Cell Line

In a study evaluating the compound's effect on the MCF-7 breast cancer cell line, it was observed that:

  • IC50 Value : The compound exhibited an IC50 value of 25.72 ± 3.95 μM , indicating significant cytotoxicity.
  • Mechanism of Action : Flow cytometry results suggested that the compound induces apoptosis in a dose-dependent manner, leading to reduced cell viability and tumor growth suppression in vivo models .

Metabolic Pathways

The metabolism of this compound has been documented in human studies, where it was identified in blood samples from individuals exposed to it. The compound is categorized under 3-alkylindoles, which are known for their diverse biological activities .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable solubility characteristics, with potential for oral bioavailability. This is crucial for its development as a therapeutic agent.

PropertyValue
Molecular Weight353.42 g/mol
Solubility0.00965 g/L
LogP3.5

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several synthetic steps, including the coupling of piperidine derivatives with indole-based structures. Variations in substituents have been shown to significantly affect biological activity.

Key Findings:

  • Substituent Effects : Modifications at the indole nitrogen or benzamide carbon can enhance or diminish anti-cancer activity.
  • Selectivity : The compound demonstrates selectivity towards certain kinases involved in tumor progression, making it a candidate for further development as an anti-cancer agent .

Properties

CAS No.

823191-52-2

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

4-fluoro-N-[1-(1-methylpiperidin-4-yl)indol-6-yl]benzamide

InChI

InChI=1S/C21H22FN3O/c1-24-11-9-19(10-12-24)25-13-8-15-4-7-18(14-20(15)25)23-21(26)16-2-5-17(22)6-3-16/h2-8,13-14,19H,9-12H2,1H3,(H,23,26)

InChI Key

DKDSMUOEMDNPTM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=CC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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